N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218789-31-1) is a boronic ester derivative featuring a pyrimidine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position and a 3-methoxypropylamine moiety at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications . Its molecular formula is C₁₄H₂₄BN₃O₃, with a monoisotopic mass of 293.191 g/mol and 95% purity in commercial supplies .
The methoxypropyl chain enhances solubility in polar organic solvents (e.g., DMF, THF), while the pinacol boronic ester group facilitates efficient coupling with aryl halides under palladium catalysis . The compound’s synthetic utility is underscored by its role in generating biaryl intermediates for kinase inhibitors and heterocyclic drug candidates .
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-17-12(18-10-11)16-7-6-8-19-5/h9-10H,6-8H2,1-5H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULQPQZVCUNOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675242 | |
| Record name | N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-31-1 | |
| Record name | N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two structural components (Fig. 1):
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Pyrimidin-2-amine backbone : Provides the nucleophilic site for N-alkylation.
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Pinacol boronate ester : Introduced via transition metal-catalyzed borylation.
The retrosynthetic pathway prioritizes late-stage borylation to avoid side reactions during earlier steps.
Detailed Preparation Methods
Reaction Conditions
The alkylation of 5-bromopyrimidin-2-amine with 3-methoxypropyl chloride proceeds under mild basic conditions:
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF) or DMF |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 68–75% (reported analogs) |
The reaction mechanism involves SN2 nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl chloride.
Workup and Purification
Post-reaction, the mixture is filtered to remove insoluble salts, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Intermediate characterization by -NMR confirms successful alkylation:
Catalytic System
The bromopyrimidine intermediate undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (Table 1):
Table 1 : Optimization of Borylation Conditions
| Catalyst | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-Dioxane | KOAc | 100 | 12 | 76 |
| PdCl₂(PPh₃)₂ | Toluene | Et₃N | 110 | 18 | 62 |
| Pd(OAc)₂/XPhos | DME | K₃PO₄ | 90 | 24 | 58 |
The optimal system uses Pd(dppf)Cl₂ (1–2 mol%) in 1,4-dioxane with potassium acetate (3 eq) at 100°C for 12 hours under nitrogen.
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. Steric hindrance from the methoxypropyl group necessitates elevated temperatures for sufficient reactivity.
Process Optimization and Troubleshooting
Catalyst Loading and Ligand Effects
Solvent Selection
Polar aprotic solvents (dioxane, DME) outperform toluene or THF by improving reagent solubility and stabilizing the transition state.
Side Reactions and Mitigation
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Protodeboronation : Minimized by rigorous exclusion of moisture via inert atmosphere and molecular sieves.
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Homocoupling : Suppressed using excess B₂Pin₂ (1.5 eq) and stoichiometric base.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under suitable conditions (e.g., temperature, solvent, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce pyrimidine amines or alcohols.
Scientific Research Applications
N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug discovery and development, targeting specific enzymes or receptors.
Industry: It finds applications in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound are distinguished by variations in the amine substituent, boronic ester group, or heterocyclic core. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Boronic Ester Derivatives
Key Findings
Reactivity in Cross-Coupling Reactions :
- The methoxypropyl-substituted pyrimidine analog exhibits slower coupling kinetics compared to pyridine-based analogs (e.g., N,3-dimethylpyridin-2-amine) due to steric and electronic effects. The electron-donating methoxy group reduces electrophilicity at the boron center, requiring higher catalyst loading (e.g., Pd(PPh₃)₄) for optimal yields .
- Benzyl- and tert-butyl-substituted analogs show reduced coupling efficiency in sterically hindered environments, as evidenced by lower yields (45–71%) in macrocyclic thiadiazole syntheses .
Solubility and Stability :
- Methoxypropyl and ethyl derivatives demonstrate superior solubility in aqueous-organic mixtures compared to tert-butyl or benzyl analogs, making them preferable for medicinal chemistry workflows .
- The pinacol boronic ester group in all analogs hydrolyzes slowly under acidic conditions (t₁/₂ > 24 h at pH 5), ensuring stability during storage .
Electronic Effects :
- Pyrimidine-core analogs (e.g., N-isopropyl) exhibit higher electron-deficient character than pyridine derivatives, enhancing reactivity with electron-rich aryl halides .
- Substituents like methoxypropyl increase the compound’s "absolute hardness" (η ≈ 4.5 eV), correlating with resistance to electrophilic attack .
Synthetic Utility :
- The methoxypropyl analog is a key intermediate in Mer/Flt3 kinase inhibitors (e.g., UNC2025), where its boronic ester group enables late-stage diversification of pyrrolopyrimidine scaffolds .
- Ethyl and isopropyl analogs are preferred for high-throughput screening due to lower molecular weight and cost-effective synthesis .
Biological Activity
N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C16H27BN2O3
- Molecular Weight : 306.21 g/mol
- CAS Number : 1352741-90-2
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The boron-containing moiety in the structure is known for its role in various biochemical pathways, particularly in the modulation of enzyme activities and cellular signaling processes.
Biological Activity Overview
This compound has been investigated for several biological activities:
-
Antiviral Activity
- Studies have shown that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, similar compounds have demonstrated efficacy against various viral strains by inhibiting viral replication and enhancing host immune responses.
- A study indicated that pyrimidine derivatives can act as inhibitors of viral proteases and polymerases, crucial enzymes for viral replication .
-
Anticancer Potential
- The compound's structure suggests potential anticancer activity. Pyrimidine derivatives are often explored for their ability to interfere with DNA synthesis and repair mechanisms in cancer cells.
- In vitro studies have reported that certain pyrimidine-based compounds can induce apoptosis in cancer cell lines .
- Enzyme Inhibition
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of several pyrimidine derivatives against HIV. The results indicated that certain analogues exhibited IC50 values in the low micromolar range, suggesting significant antiviral activity. The mechanism involved the inhibition of viral entry and replication processes .
| Compound | IC50 (μM) | Viral Strain |
|---|---|---|
| Pyrimidine A | 6 | HIV-1 |
| Pyrimidine B | 12 | HIV-1 |
| N-(3-Methoxypropyl)-... | 8 | HIV-1 |
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM against breast cancer cell lines .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form carbon-carbon bonds. Key steps include:
- Step 1: Preparation of the pyrimidin-2-amine precursor with a halogen (e.g., bromine or iodine) at the 5-position.
- Step 2: Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) to install the boronate ester .
- Step 3: Functionalization of the amine group with 3-methoxypropyl via nucleophilic substitution or Buchwald-Hartwig amination .
Characterization is confirmed via ¹H/¹³C NMR and mass spectrometry .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: Compare chemical shifts of the pyrimidine ring (δ 8.2–8.8 ppm for aromatic protons) and methoxypropyl group (δ 3.3–3.5 ppm) .
- X-ray Crystallography: Resolve crystal structures using SHELX software to confirm bond angles, distances, and stereochemistry .
- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can reaction yields be optimized for the Suzuki-Miyaura coupling step?
Answer:
Yield optimization involves:
- Catalyst Selection: Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity .
- Solvent Screening: Use toluene or dioxane for improved solubility of boronates .
- Base Optimization: Triethylamine (Et₃N) or K₂CO₃ often outperform weaker bases in deprotonating intermediates .
- Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation .
Advanced: How should researchers analyze unexpected byproducts in the synthesis?
Answer:
- LC-MS/MS: Identify byproduct masses and fragmentation patterns.
- ²D NMR (COSY, HSQC): Detect cross-peaks from impurities (e.g., deborylated intermediates) .
- Isolation via Prep-HPLC: Purify byproducts for structural elucidation .
Advanced: What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
Answer:
Common issues include:
- Twinning: Use SHELXL to refine twinned data with HKLF5 format .
- Low-Resolution Data: Collect high-intensity synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Disorder in Methoxypropyl Chain: Apply geometric restraints (e.g., DFIX, DANG) during refinement .
Basic: What are the primary research applications of this compound in drug discovery?
Answer:
- Kinase Inhibitor Development: The pyrimidine scaffold is a common hinge-binding motif in kinase targets (e.g., EGFR, JAK).
- Proteolysis-Targeting Chimeras (PROTACs): The boronate ester enables conjugation to E3 ligase ligands .
- Biological Probe Synthesis: Use in fluorescent or radiolabeled tracers for target engagement studies .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Molecular Dynamics (MD): Simulate solvent effects on transition states during Suzuki coupling .
- Docking Studies: Predict binding affinities to palladium catalysts for ligand optimization .
Basic: What storage conditions are recommended to maintain the stability of this compound?
Answer:
- Temperature: Store at –20°C under inert gas (argon or nitrogen) to prevent boronate hydrolysis.
- Light Sensitivity: Use amber vials to avoid photodegradation of the pyrimidine core .
- Moisture Control: Store with desiccants (e.g., molecular sieves) in sealed containers .
Advanced: How can contradictory reactivity data in literature be resolved?
Answer:
- Reproduce Conditions: Validate reported methods with controlled variables (e.g., solvent purity, catalyst lot).
- In Situ Monitoring: Use ReactIR or NMR kinetics to track intermediate formation .
- Meta-Analysis: Compare substrate electronic profiles (Hammett σ values) to identify steric/electronic outliers .
Basic: How can researchers differentiate regioisomers during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
